molecular formula C18H17N3OS B2844459 benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034509-80-1

benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2844459
M. Wt: 323.41
InChI Key: RPRTXAINEXOQHZ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity.


Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized novel pyrazoline derivatives, including benzo[b]thiophene compounds, and evaluated them for their anticancer activity. One study found that certain derivatives exhibited potent cytotoxic effects on the HepG-2 cell line, indicating potential as anticancer agents. These compounds were synthesized and characterized using techniques like 1H-NMR, mass spectrometry, and infrared imaging, with one derivative showing notable inhibitory effect and low cytotoxicity against primary hepatocytes (Xu et al., 2017).

Biological Activities of Benzo[b]thiophene Derivatives

Benzo[b]thiophene molecules are known for their wide spectrum of pharmacological properties. New derivatives have been synthesized and shown to possess antibacterial, antifungal, and anti-inflammatory activities. These compounds were characterized by various analytical techniques, highlighting their potential in medicinal chemistry (Isloor et al., 2010).

Heterocyclic Synthesis

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards different nitrogen nucleophiles has been explored to yield various heterocyclic compounds, demonstrating the versatility of benzo[b]thiophene derivatives in synthesizing a range of heterocycles. This work showcases the synthetic utility of these compounds in generating diverse chemical structures (Mohareb et al., 2004).

Antibacterial Screening

A series of benzo[b]thiophene derivatives have been synthesized and screened for their antibacterial properties. These studies contribute to the understanding of the structure-activity relationships within benzo[b]thiophene compounds and their potential applications in developing new antibacterial agents (Landage et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling the compound.


Future Directions

This would involve discussing potential future research directions. For example, if the compound has shown promise as a drug, future directions could include clinical trials.


properties

IUPAC Name

1-benzothiophen-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(17-10-12-4-1-2-7-16(12)23-17)20-8-9-21-15(11-20)13-5-3-6-14(13)19-21/h1-2,4,7,10H,3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRTXAINEXOQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

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